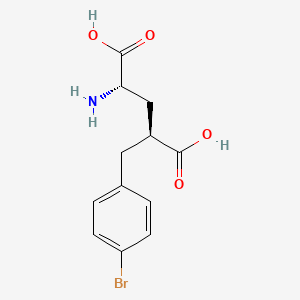
2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Vue d'ensemble
Description
The compound “2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide” is an amide with a tetrahydrofuran ring and a methylamino group attached. Tetrahydrofuran (THF) is a versatile solvent used in laboratory organic synthesis . The amide functional group is a key component in many biological processes and is present in many pharmaceuticals.
Applications De Recherche Scientifique
Green Approach for Drug Design
A study by Reddy, Reddy, and Dubey (2014) highlights an environmentally friendly synthesis approach for potential analgesic and antipyretic compounds, emphasizing the significance of sustainable methods in drug design and discovery. This research showcases the importance of green chemistry principles in the development of new therapeutic agents, offering a pathway to reduce the environmental impact of pharmaceutical manufacturing processes (Reddy, Reddy, & Dubey, 2014).
Enantiocontrolled Synthesis of Fluoroalkyl Carboxylates
Fritz-Langhals (1994) discusses the use of potassium and cesium fluoride in formamide, N-methylformamide, or acetamide as efficient fluorinating agents for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes. This research is crucial for the development of fluorinated compounds, which are often found in pharmaceuticals, agrochemicals, and material science, due to their unique properties (Fritz-Langhals, 1994).
Chemosensor for Zinc Monitoring
A study by Park et al. (2015) introduces a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This research underlines the application of chemical sensors in environmental monitoring and biological research, highlighting the importance of detecting and quantifying metal ions due to their roles in biological systems and potential environmental hazards (Park et al., 2015).
Biological Effects of Acetamide Derivatives
Kennedy (2001) provides an updated review of the biological effects of acetamide, formamide, and their mono and dimethyl derivatives. This comprehensive review offers insights into the toxicological profiles of these compounds, contributing valuable information for safety assessments and regulatory considerations in their use across various industrial and research applications (Kennedy, 2001).
Anticonvulsant Activities of Functionalized Amino Acids
Research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides explores the stereochemical aspects related to their anticonvulsant activities. This study emphasizes the role of molecular structure in the pharmacological properties of compounds, providing a foundation for the design of new anticonvulsant drugs (Camerman et al., 2005).
Propriétés
IUPAC Name |
2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKSEPVYXJGIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate](/img/structure/B1648774.png)


![{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1648782.png)


![4,6-Dimethoxy-2-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]methyl]pyrimidine](/img/structure/B1648814.png)




![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)